molecular formula C17H33N3O3 B7915573 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915573
M. Wt: 327.5 g/mol
InChI Key: GEPKRQGKCMPBOW-KZUDCZAMSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chemical compound that possesses unique structural and functional properties. It is characterized by a combination of an amino acid derivative with a piperidine ring, making it of interest for various scientific applications. This compound has the potential for a range of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps:

  • Preparation of the Amino Acid Derivative: : Starting with L-valine, which undergoes a sequence of reactions to form the (S)-2-amino-3-methyl-butyryl derivative.

  • Formation of Piperidine Intermediate: : A series of organic reactions to attach the piperidine ring to the amino acid derivative.

  • Carbamoylation: : Introducing the tert-butyl carbamate group under controlled conditions. These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale reactions using automated reactors to maintain optimal conditions. The production process would need to comply with stringent quality control standards to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: : It may be oxidized to form corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions could lead to the formation of amines or alkanes, depending on the conditions.

  • Substitution: : The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Depending on the desired substitution, reagents like alkyl halides or acyl chlorides can be used. Typical conditions include controlled temperature and pressure, as well as the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Hydroxylated products.

  • Reduction: : Amine derivatives.

  • Substitution: : Varied compounds based on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used in developing novel materials with specific properties.

Biology

In biological research, it serves as a tool for studying enzyme interactions, receptor binding, and protein modifications due to its ability to interact with various biological molecules.

Medicine

The compound has potential applications in drug design and development. Its unique structure allows it to be a candidate for targeting specific receptors or enzymes involved in disease processes.

Industry

Industrially, it may be used in the production of specialized polymers, coatings, and other materials that require precise chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester exerts its effects largely depends on its ability to bind to specific molecular targets. It may interact with enzymes, altering their activity, or bind to receptors, modulating cellular pathways. The exact pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester stands out due to its specific structural features, particularly the combination of an amino acid derivative and a piperidine ring. This gives it unique properties in terms of reactivity and interaction with biological molecules.

List of Similar Compounds

  • [1-((S)-2-Amino-4-methyl-pentanoyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-3,3-dimethyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-3-methyl-hexanoyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Each of these similar compounds shares some structural elements but differs in specific substituents, which can lead to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPKRQGKCMPBOW-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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